An In-Depth Technical Guide to 1-(Cbz-amino)cyclohexanecarboxylic Acid: Properties and Applications
An In-Depth Technical Guide to 1-(Cbz-amino)cyclohexanecarboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cbz-amino)cyclohexanecarboxylic acid, a carboxybenzyl-protected derivative of 1-aminocyclohexanecarboxylic acid, is a valuable building block in synthetic and medicinal chemistry. Its rigid cyclohexyl backbone and protected amine functionality make it a crucial component in the design and synthesis of peptidomimetics and other pharmacologically active molecules. The incorporation of this non-natural amino acid can impart conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Cbz-amino)cyclohexanecarboxylic acid.
Chemical and Physical Properties
| Property | 1-Aminocyclohexanecarboxylic Acid | 1-(Cbz-amino)cyclohexanecarboxylic Acid (Predicted/Inferred) |
| Molecular Formula | C₇H₁₃NO₂ | C₁₅H₁₉NO₄ |
| Molecular Weight | 143.18 g/mol | 277.32 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to off-white solid |
| Melting Point | >300 °C[2][3] | Likely lower than the unprotected form due to the bulky protecting group and altered crystal packing. For comparison, the related Boc-protected analog has a melting point of 176-178 °C. |
| Solubility | Moderately soluble in polar solvents like water and ethanol[1]. Slightly soluble in methanol.[2] | Expected to have lower solubility in water and higher solubility in organic solvents such as ethyl acetate, dichloromethane, and methanol due to the lipophilic Cbz group. |
| pKa | pKₐ₁ (carboxyl): ~2.65, pKₐ₂ (amino): ~10.03[2] | The pKₐ of the carboxylic acid is expected to be in a similar range, though potentially slightly altered by the electronic effects of the Cbz group. The amino group is protected and will not exhibit a pKₐ in the typical range. |
Spectroscopic Data
Detailed spectroscopic data for 1-(Cbz-amino)cyclohexanecarboxylic acid is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
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Aromatic protons (C₆H₅-CH₂-) : A multiplet around 7.3-7.4 ppm.
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Benzyl protons (C₆H₅-CH₂-) : A singlet around 5.1 ppm.
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Cyclohexyl protons : A series of broad multiplets in the range of 1.2-2.2 ppm.
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Carboxylic acid proton (-COOH) : A broad singlet typically above 10 ppm, which is exchangeable with D₂O.
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Amide proton (-NH-) : A singlet or broad signal, the chemical shift of which can be solvent-dependent.
¹³C NMR:
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Carbonyl carbon (-COO-) : Expected in the range of 175-180 ppm.
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Carbamate carbonyl (-O-C=O) : Expected around 156 ppm.
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Aromatic carbons : Signals between 127-137 ppm.
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Benzyl carbon (-CH₂-) : A signal around 67 ppm.
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Quaternary carbon of cyclohexane (-C(NH)-) : Expected around 60 ppm.
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Cyclohexyl carbons (-CH₂-) : A series of signals in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy:
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O-H stretch (carboxylic acid) : A very broad band from 2500-3300 cm⁻¹.
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C-H stretch (aromatic and aliphatic) : Peaks around 3000 cm⁻¹.
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C=O stretch (carboxylic acid) : A strong absorption around 1710 cm⁻¹.
-
C=O stretch (carbamate) : A strong absorption around 1690 cm⁻¹.
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N-H bend (amide) : A band around 1530 cm⁻¹.
-
C-O stretch (carboxylic acid and carbamate) : Bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 277. Common fragmentation patterns would involve the loss of the benzyl group (m/z = 91) and decarboxylation (-44 amu).
Experimental Protocols
A standard method for the synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid involves the protection of the amino group of 1-aminocyclohexanecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.
Synthesis of 1-(Cbz-amino)cyclohexanecarboxylic Acid
Materials:
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1-Aminocyclohexanecarboxylic acid
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Sodium carbonate (Na₂CO₃)
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Benzyl chloroformate (Cbz-Cl)
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Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Ice bath
Procedure:
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Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask. Cool the mixture in an ice bath.
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Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 by the slow addition of 1 M HCl. A white precipitate of the product should form.
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Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(Cbz-amino)cyclohexanecarboxylic acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Applications in Drug Development
Cyclic amino acids like 1-aminocyclohexanecarboxylic acid and its protected derivatives are of significant interest in medicinal chemistry. Their incorporation into peptide-based drugs can lead to enhanced stability against enzymatic degradation and can lock the peptide into a specific, biologically active conformation.
While specific signaling pathways directly modulated by 1-(Cbz-amino)cyclohexanecarboxylic acid are not documented, it serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of aminocyclohexanecarboxylic acid are used as building blocks for Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[4] The Cbz-protected form is particularly useful in solid-phase peptide synthesis (SPPS) where the amine needs to be temporarily masked during peptide bond formation.
Visualizing Synthetic and Logical Relationships
The following diagrams illustrate the general synthetic pathway for the preparation of 1-(Cbz-amino)cyclohexanecarboxylic acid and its role as a building block in peptide synthesis.
Caption: Synthetic workflow for 1-(Cbz-amino)cyclohexanecarboxylic acid.
Caption: Role in solid-phase peptide synthesis.
Conclusion
1-(Cbz-amino)cyclohexanecarboxylic acid is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features allow for the creation of novel peptidomimetics and other bioactive molecules with improved pharmacological properties. While detailed public data on this specific compound is somewhat limited, this guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities and incorporation into a wider range of therapeutic agents is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Amino-1-cyclohexanecarboxylic acid CAS#: 2756-85-6 [m.chemicalbook.com]
- 3. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
